Class-Level V1a Receptor Binding Affinity Relative to Unsubstituted Triazole Core
No direct binding data are available for CAS 85562-74-9. However, in the Hoffmann-La Roche patent on cyclohexyl-substituted triazoles as V1a antagonists [1], the generic structure encompasses compounds with N4-aryl and C5-cyclohexyl substitution. Representative examples in the patent with 4-methoxyphenyl substitution (e.g., trans-2-((4-(4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl)cyclohexyl)oxy)pyridine) demonstrate functional V1a antagonism, whereas the simple triazole core has no measurable V1a activity. This class-level inference suggests that the cyclohexyl and methoxyphenyl substituents are essential for target engagement, though the specific contribution of the C5-cyclohexyl versus C5-methyl variant in this compound cannot be quantified from available data.
| Evidence Dimension | V1a receptor functional antagonism |
|---|---|
| Target Compound Data | No quantitative binding/functional data available for CAS 85562-74-9 itself |
| Comparator Or Baseline | Unsubstituted 1,2,4-triazole (no V1a activity); 4-methoxyphenyl-triazole exemplars in patent (active as V1a antagonists) |
| Quantified Difference | Not quantifiable; activity inferred from structural analogy to patent exemplars |
| Conditions | In vitro V1a functional assay (patent disclosure, specific assay conditions not tied to this compound) |
Why This Matters
For researchers exploring V1a antagonist scaffolds, this compound represents a close analog of patent-protected chemotypes, but its specific potency and selectivity must be verified experimentally before use as a tool compound or procurement for SAR studies.
- [1] Hoffmann-La Roche Inc. Cyclohexyl Substituted Triazoles. U.S. Patent Application Publication No. US 2023/0202990 A1, June 29, 2023. View Source
